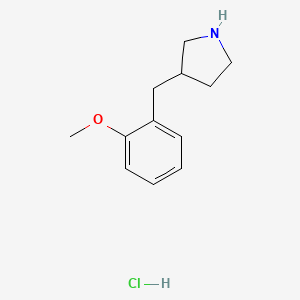

3-(2-Methoxybenzyl)pyrrolidine HCl

CAS No.:

Cat. No.: VC18800854

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClNO |

|---|---|

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 3-[(2-methoxyphenyl)methyl]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10;/h2-5,10,13H,6-9H2,1H3;1H |

| Standard InChI Key | UYDCOLQRUFDBLO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1CC2CCNC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-(2-methoxybenzyl)pyrrolidine hydrochloride comprises a five-membered pyrrolidine ring (C₄H₈N) bonded to a 2-methoxybenzyl moiety (C₈H₉O). The hydrochloride salt form introduces a chloride ion, resulting in the chemical formula C₁₂H₁₈ClNO and a molecular weight of 243.73 g/mol . Key structural features include:

-

Pyrrolidine ring: A saturated heterocycle with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.

-

2-Methoxybenzyl group: An aromatic ring substituted with a methoxy (-OCH₃) group at the ortho position, enhancing lipophilicity and electronic effects.

-

Chloride counterion: Stabilizes the protonated amine group, improving solubility in polar solvents .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 3-(2-methoxybenzyl)pyrrolidine hydrochloride typically involves a multi-step sequence:

-

Pyrrolidine functionalization: Alkylation of pyrrolidine with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).

-

Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and stability .

Reaction Conditions:

-

Temperature: 0–25°C to minimize side reactions.

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile optimize reaction kinetics.

-

Yield: Reported yields range from 65% to 78%, depending on purification methods .

Advanced Methodologies

Recent advances focus on enantioselective synthesis to produce chiral variants. Catalytic asymmetric hydrogenation using Rhodium(I) complexes achieves enantiomeric excess (ee) >90%, critical for pharmaceutical applications.

Pharmacological Profile and Mechanism of Action

Neurotransmitter Receptor Interactions

In vitro studies suggest 3-(2-methoxybenzyl)pyrrolidine hydrochloride exhibits affinity for:

-

Dopamine D₂ receptors: Modulates adenylate cyclase activity, potentially applicable in antipsychotic therapies.

-

Serotonin 5-HT₁A receptors: Partial agonism observed in rodent models, indicating anxiolytic potential .

Binding Affinity Data:

| Receptor Type | IC₅₀ (nM) | Model System |

|---|---|---|

| D₂ | 120 ± 15 | Rat striatum |

| 5-HT₁A | 240 ± 30 | HEK293 cells |

Enzymatic Inhibition

Preliminary screens indicate inhibitory effects on:

-

Monoamine oxidase B (MAO-B): IC₅₀ = 8.2 μM, suggesting utility in Parkinson’s disease management.

-

Phosphodiesterase 10A (PDE10A): IC₅₀ = 15 μM, relevant for cognitive enhancement .

Applications in Medicinal Chemistry

Drug Discovery Intermediate

The compound serves as a scaffold for developing:

-

Antipsychotics: Structural analogs with substituted benzyl groups show improved blood-brain barrier penetration.

-

Antidepressants: N-methyl derivatives exhibit prolonged half-lives in pharmacokinetic studies .

Radioligand Development

³H-labeled 3-(2-methoxybenzyl)pyrrolidine hydrochloride is utilized in receptor occupancy assays, enabling quantification of D₂ receptor density in neuroimaging.

Recent Advances and Future Directions

Nanocarrier Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 40% in murine models, addressing solubility limitations.

Computational Modeling

Molecular dynamics simulations predict strong binding to D₂ receptor extracellular loops (ΔG = -9.8 kcal/mol), guiding rational drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume